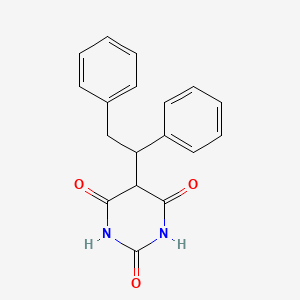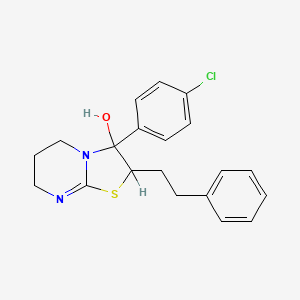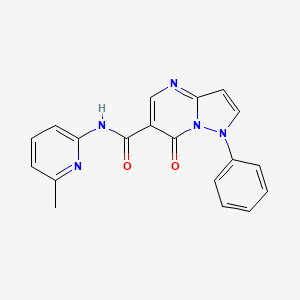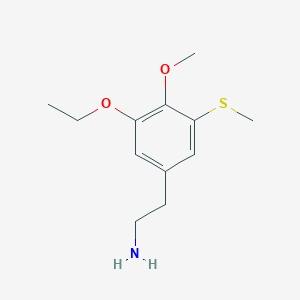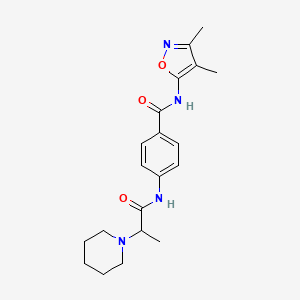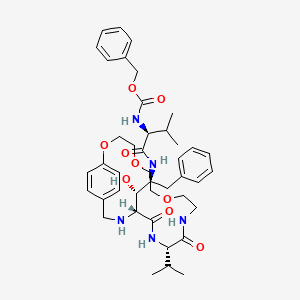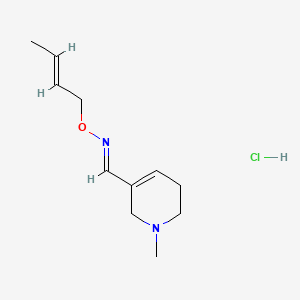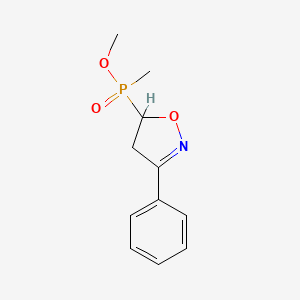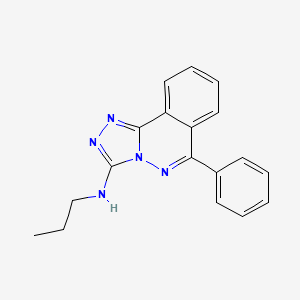
1,2,4-Triazolo(3,4-a)phthalazine, 6-phenyl-3-(propylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazolo(3,4-a)phthalazine, 6-phenyl-3-(propylamino)- is a heterocyclic compound that belongs to the class of triazolophthalazines This compound is characterized by a triazole ring fused to a phthalazine ring, with a phenyl group at the 6-position and a propylamino group at the 3-position
準備方法
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 6-phenyl-3-(propylamino)- typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Fusion with Phthalazine: The triazole ring is then fused with a phthalazine derivative through cyclization reactions, often involving heating and the use of catalysts.
Substitution Reactions: The phenyl and propylamino groups are introduced through substitution reactions, where the appropriate reagents are reacted with the intermediate compounds under controlled conditions.
Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity, using techniques such as continuous flow synthesis and automated reactors.
化学反応の分析
1,2,4-Triazolo(3,4-a)phthalazine, 6-phenyl-3-(propylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Condensation: Condensation reactions with aldehydes or ketones can form new heterocyclic compounds.
Common reagents and conditions used in these reactions include acids, bases, solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium or platinum.
科学的研究の応用
1,2,4-Triazolo(3,4-a)phthalazine, 6-phenyl-3-(propylamino)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent. Its ability to interact with biological targets makes it a candidate for drug development.
Biological Studies: The compound is used in research to understand its interactions with enzymes and receptors, aiding in the discovery of new therapeutic targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds, contributing to the development of new materials and chemicals.
作用機序
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 6-phenyl-3-(propylamino)- involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific enzymes or bind to receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.
類似化合物との比較
1,2,4-Triazolo(3,4-a)phthalazine, 6-phenyl-3-(propylamino)- can be compared with similar compounds such as:
3-Methyl-1,2,4-triazolo(3,4-a)phthalazine: This compound has a methyl group instead of a phenyl group, leading to different chemical properties and biological activities.
1,2,4-Triazolo(4,3-a)quinoxaline: This compound has a quinoxaline ring instead of a phthalazine ring, resulting in distinct structural and functional characteristics.
6-Hydrazino-1,2,4-triazolo(3,4-a)phthalazine:
The uniqueness of 1,2,4-Triazolo(3,4-a)phthalazine, 6-phenyl-3-(propylamino)- lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development.
特性
CAS番号 |
120116-64-5 |
|---|---|
分子式 |
C18H17N5 |
分子量 |
303.4 g/mol |
IUPAC名 |
6-phenyl-N-propyl-[1,2,4]triazolo[3,4-a]phthalazin-3-amine |
InChI |
InChI=1S/C18H17N5/c1-2-12-19-18-21-20-17-15-11-7-6-10-14(15)16(22-23(17)18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,21) |
InChIキー |
AKILEWSHHCTPAL-UHFFFAOYSA-N |
正規SMILES |
CCCNC1=NN=C2N1N=C(C3=CC=CC=C32)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-[[2-(dimethylaminomethyl)-3-bicyclo[2.2.1]hept-5-enyl]methoxymethyl]-2-bicyclo[2.2.1]hept-5-enyl]-N,N-dimethyl-methanamine; picric acid](/img/structure/B12752337.png)

